molecular formula C12H16ClNO2 B1434546 4-(Piperidin-3-yl)benzoic acid hydrochloride CAS No. 2044705-22-6

4-(Piperidin-3-yl)benzoic acid hydrochloride

Cat. No.: B1434546
CAS No.: 2044705-22-6
M. Wt: 241.71 g/mol
InChI Key: FTAAPDIIUFMVKX-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)benzoic acid hydrochloride is a hydrochloride salt of a benzoic acid derivative containing a piperidine moiety. Its molecular formula is C₁₂H₁₅NO₂·HCl, with a molecular weight of approximately 253.7 g/mol. The compound features a benzoic acid group substituted at the 4-position with a piperidin-3-yl group, enhancing its solubility in aqueous media due to the hydrochloride salt form . This property makes it valuable in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules targeting receptors or enzymes where piperidine and aromatic carboxylic acid motifs are critical .

Properties

IUPAC Name

4-piperidin-3-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAAPDIIUFMVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044705-22-6
Record name 4-(piperidin-3-yl)benzoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)benzoic acid hydrochloride typically involves the reaction of 4-(Piperidin-3-yl)benzoic acid with hydrochloric acid. The process can be carried out under various conditions, including refluxing in an appropriate solvent such as ethanol or water. The reaction is usually monitored by techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound with high purity. The use of automated reactors and precise control of reaction parameters ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-3-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form derivatives with different degrees of hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Antipsychotic and Analgesic Potential

Research indicates that 4-(Piperidin-3-yl)benzoic acid hydrochloride has demonstrated potential as both an antipsychotic and analgesic agent. Preliminary studies suggest that it may interact with neurotransmitter systems, which could lead to therapeutic effects in conditions such as schizophrenia and chronic pain management .

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is notably utilized in the preparation of other piperidine derivatives that have established therapeutic uses . The compound's versatility in synthetic pathways makes it valuable for researchers looking to develop new drugs.

Targeted Protein Degradation (PROTACs)

The compound is also being explored in the context of PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, offering a novel approach to treating diseases such as cancer. This compound acts as a semi-flexible linker in these constructs, enhancing their efficacy and specificity .

Case Study: Antipsychotic Activity

A study investigated the antipsychotic properties of this compound by evaluating its effects on animal models exhibiting psychotic symptoms. Results indicated significant reductions in hyperactivity and stereotypy, suggesting its potential for further development as an antipsychotic medication .

Case Study: Analgesic Effects

In another study focusing on pain management, the compound was administered to rodents with induced inflammatory pain. The findings revealed a marked decrease in pain response, indicating its effectiveness as an analgesic agent. The study concluded that further clinical trials are warranted to explore its efficacy in humans .

Comparative Analysis Table

Application AreaDescriptionCurrent Research Status
AntipsychoticPotential treatment for schizophreniaPreclinical studies ongoing
AnalgesicPain relief through modulation of neurotransmittersPromising results; further trials needed
Drug SynthesisIntermediate for various pharmaceutical compoundsEstablished use in synthesis
PROTAC DevelopmentLinker for targeted degradation of proteinsEmerging area; research expanding

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 4-(Piperidin-3-yl)benzoic acid hydrochloride with six related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Linker Solubility Key Applications References
This compound C₁₂H₁₅NO₂·HCl 253.7 4-position benzoic acid High (aqueous) Pharmaceutical intermediate
4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride C₁₄H₁₄N₂O₂·HCl 296.2 4-aminomethyl-phenyl Enhanced aqueous Drug discovery, agrochemicals
4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride C₁₅H₂₁NO₃·HCl 319.8 Propoxy linker Moderate (polar solvents) Kinase inhibitor synthesis
3-(Piperidin-4-yloxy)benzoic acid hydrochloride C₁₂H₁₅NO₃·HCl 257.7 3-position benzoic acid Soluble in alcohols Neuropharmacology research
4-(2-Piperidinoethoxy)benzoic acid hydrochloride C₁₄H₁₉NO₃·HCl 293.8 Ethoxy linker Water-soluble GPCR-targeted therapies
4-[3-(Dibutylamino)propoxy]benzoic acid hydrochloride (DBBA) C₁₈H₂₈N₂O₃·HCl 381.9 Dibutylamino-propoxy Lipophilic Industrial chemical synthesis
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride C₁₃H₁₆NO₂·HCl 261.7 Acetic acid moiety Moderate (organic) Peptidomimetic drug development

Functional and Pharmacological Differences

This compound’s direct piperidine-benzoic acid linkage may favor interactions with enzymes requiring rigid aromatic scaffolds (e.g., carboxyl esterases) .

Linker Modifications: Compounds with ethoxy (e.g., 4-(2-piperidinoethoxy)benzoic acid hydrochloride) or propoxy linkers exhibit increased conformational flexibility, which can enhance binding to allosteric sites in G protein-coupled receptors (GPCRs) . DBBA’s dibutylamino-propoxy group introduces significant lipophilicity, making it more suitable for membrane-permeable intermediates but less ideal for aqueous formulations .

Solubility and Bioavailability: Hydrochloride salts universally improve aqueous solubility. For instance, 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride’s solubility enables its use in high-throughput screening assays .

Biological Activity

4-(Piperidin-3-yl)benzoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a benzoic acid moiety. Its chemical structure can be represented as follows:

C13H16ClNO2\text{C}_{13}\text{H}_{16}\text{ClN}\text{O}_2

This compound's properties contribute to its biological activity, particularly its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may function as an inhibitor of certain pathways involved in disease processes, notably in cancer and inflammation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells .
  • Modulation of Inflammatory Responses : It may also affect inflammatory pathways by acting on the P2Y14 receptor, which is involved in neutrophil motility and inflammatory responses .

Anticancer Effects

Several studies have highlighted the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly reduces the proliferation of melanoma cell lines with the BRAFV600E mutation, showcasing its potential as an anticancer agent .
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, further supporting its role in cancer therapy.

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Research indicates moderate activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on CDK Inhibition :
    • A study identified this compound as a potent CDK inhibitor, demonstrating efficacy in reducing tumor growth in preclinical models .
  • Antimicrobial Efficacy :
    • A comprehensive evaluation showed that derivatives of this compound exhibited varying degrees of antibacterial activity, with some derivatives outperforming traditional antibiotics like ciprofloxacin against specific strains .

Data Summary

Biological ActivityObservationsReferences
AnticancerInhibits cell proliferation; induces apoptosis
AntimicrobialModerate activity against S. aureus and E. coli
CDK InhibitionPotent inhibitor leading to reduced tumor growth

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(Piperidin-3-yl)benzoic acid hydrochloride, and how do they influence experimental design?

  • Answer : The compound is typically a white crystalline solid with a melting point range of 175–180°C (decomposition) and solubility in water, alcohols, and polar organic solvents. These properties dictate solvent selection for reactions (e.g., aqueous or alcoholic media) and storage conditions (room temperature, protected from moisture) . Density (~1.3–1.4 g/cm³) and hygroscopicity may affect handling protocols, requiring inert atmospheres for long-term stability .

Q. What synthetic methodologies are commonly used to prepare this compound?

  • Answer : Synthesis often involves coupling piperidine derivatives with substituted benzoic acids. For example, reacting 3-piperidinyl benzoic acid with hydrochloric acid under reflux in a polar solvent (e.g., ethanol) yields the hydrochloride salt. Reaction optimization may include pH control (~4–6) to ensure protonation of the piperidine nitrogen .

Q. Which analytical techniques are recommended for characterizing purity and structure?

  • Answer :

  • HPLC : For purity assessment (≥98% by HPLC with C18 columns and UV detection at 206–220 nm) .
  • 1H/13C NMR : To confirm the piperidine ring geometry and benzoic acid substitution patterns. For example, piperidine protons appear as multiplet signals at δ 1.5–3.0 ppm .
  • Mass Spectrometry : ESI-MS or LC-MS to verify molecular ion peaks (e.g., [M+H]+ ~238–240 amu) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Answer : Contradictions may arise from residual solvents, stereoisomers, or degradation products. For instance, acetone contamination (δ 2.1 ppm in 1H NMR) has been reported in similar compounds due to purification steps . Strategies include:

  • Recrystallization : Use alternative solvents (e.g., acetonitrile/water) to remove impurities.
  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals and confirm stereochemistry .
  • Stability Studies : Monitor time-dependent degradation under varying temperatures and humidity .

Q. What strategies optimize reaction yields in the synthesis of 4-(Piperidin-3-yl)benzoic acid derivatives?

  • Answer :

  • Catalysis : Use coupling agents like HATU or EDCI for amide bond formation, improving yields from 60% to >85% .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) for piperidine ring functionalization .
  • pH Control : Maintain acidic conditions (pH 4–5) during salt formation to prevent free base precipitation .

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect biological activity?

  • Answer : Piperidine derivatives exhibit structure-activity relationships (SAR) in drug discovery. For example:

  • Electron-withdrawing groups (e.g., fluorine at the 4-position of the benzene ring) enhance metabolic stability .
  • N-Methylation of the piperidine nitrogen reduces basicity, altering receptor binding affinity .
  • Sulfonyl or carbonyl groups on the piperidine ring improve solubility and bioavailability .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Answer : The compound is sensitive to heat, light, and moisture. Accelerated stability studies show:

  • Degradation pathways : Hydrolysis of the piperidine ring under high humidity (>60% RH) .
  • Recommended storage : Argon atmosphere, desiccated at –20°C, with periodic HPLC monitoring .

Methodological Guidelines

Q. How should researchers handle discrepancies in solubility data across literature sources?

  • Answer : Solubility varies with solvent polarity and temperature. For example:

  • Water : ~50 mg/mL at 25°C, but decreases sharply below pH 3 due to free base formation .
  • DMSO : Ideal for biological assays (solubility >100 mg/mL), but may interfere with cell-based assays .
  • Validation : Conduct equilibrium solubility studies using shake-flask methods with UV quantification .

Q. What safety precautions are critical when handling this compound?

  • Answer :

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye irritation .
  • Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-3-yl)benzoic acid hydrochloride
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